molecular formula C4H8ClFO2S B1380431 3-Fluorobutane-1-sulfonyl chloride CAS No. 1785492-58-1

3-Fluorobutane-1-sulfonyl chloride

Cat. No. B1380431
CAS RN: 1785492-58-1
M. Wt: 174.62 g/mol
InChI Key: FEOLQWPKFMSUDZ-UHFFFAOYSA-N
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Description

3-Fluorobutane-1-sulfonyl chloride, also known as FBS chloride, is a chemical compound with the molecular formula C4H8ClFO2S . It has a molecular weight of 174.62 g/mol .


Molecular Structure Analysis

The InChI code for 3-Fluorobutane-1-sulfonyl chloride is 1S/C4H8ClFO2S/c1-4(6)2-3-9(5,7)8/h4H,2-3H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Fluorobutane-1-sulfonyl chloride has a molecular weight of 174.62 g/mol . Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Environmental Persistence and Human Exposure

PFAs, particularly perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), have been extensively studied due to their widespread presence in the environment and potential toxicological effects. These substances are known for their environmental persistence, ability to bioaccumulate, and potential for causing adverse health outcomes in humans and wildlife. Studies have shown that PFAs can originate from both direct and indirect sources, including manufacturing processes, consumer products, and the biotransformation of precursor substances (D’eon & Mabury, 2011). The declining concentrations of PFOS and PFOA in human sera after the phase-out of certain PFAS production suggest a direct link between industrial use and human exposure.

Toxicological Impact

The toxicological profiles of PFAs have been a subject of significant research interest. Exposure to PFAs has been associated with various health risks, including developmental toxicity, immune system effects, and thyroid disruption. For instance, PFOS and PFOA have been identified as endocrine disruptors capable of interfering with thyroid function, posing risks to human health (Coperchini et al., 2017). These findings highlight the importance of understanding the biological effects of fluorinated compounds, including those structurally related to 3-Fluorobutane-1-sulfonyl chloride.

Removal and Environmental Degradation

The challenge of removing PFAs from the environment, particularly water sources, has prompted research into effective treatment methods. Carbonaceous nanomaterials have been explored for their potential to adsorb PFAs, offering insights into mitigation strategies that could be applicable to a wide range of fluorinated pollutants (Liu et al., 2020).

properties

IUPAC Name

3-fluorobutane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClFO2S/c1-4(6)2-3-9(5,7)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOLQWPKFMSUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobutane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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